3'-Chloro-biphenyl-3-carboxylic acid

Anticancer Research Cell Proliferation In Vitro Pharmacology

Researchers developing tachykinin NK2 receptor antagonists face limited access to biphenyl scaffolds with precise halogen substitution. 3'-Chloro-biphenyl-3-carboxylic acid (CAS 168619-06-5) addresses this gap. - Directly applicable in α,α-cyclopentaneglycine dipeptide synthesis for NK2-targeted programs (asthma, IBS, cystitis). - Quantified bioactivity: IC50 12.5 µM (MCF-7), 15.0 µM (PC3); MIC 15 µg/mL (S. aureus), 30 µg/mL (E. coli). - Reliable supply chain with verified purity specifications for early-stage SAR and lead optimization.

Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
CAS No. 168619-06-5
Cat. No. B061830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-biphenyl-3-carboxylic acid
CAS168619-06-5
Molecular FormulaC13H9ClO2
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H9ClO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
InChIKeyCUYOMAWUBKMNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Chloro-biphenyl-3-carboxylic Acid Overview


3'-Chloro-biphenyl-3-carboxylic acid (CAS 168619-06-5) is an organic compound belonging to the class of substituted biphenyl carboxylic acids . Its structure features a biphenyl core with a chlorine atom at the 3' position and a carboxylic acid group at the 3-position, giving it a molecular formula of C13H9ClO2 and a molecular weight of 232.66 g/mol . This specific substitution pattern influences its physicochemical properties, such as its predicted pKa (4.05±0.10) and LogP (4.40) , which are key parameters for its role as a synthetic intermediate and for its potential biological interactions.

3'-Chloro-biphenyl-3-carboxylic Acid Substitution Risks


Substitution of 3'-Chloro-biphenyl-3-carboxylic acid with a closely related analog, such as a different halogen-substituted biphenyl carboxylic acid, is not straightforward due to significant changes in both physicochemical properties and potential reactivity. For example, the 4-carboxylic acid positional isomer (3'-Chloro-biphenyl-4-carboxylic acid, CAS 5728-43-8) has a predicted XLogP3 of 4.1 [1], while the target compound has a predicted LogP of 4.40 , indicating higher lipophilicity. Furthermore, the electronic and steric effects of the chlorine atom at the 3'-position versus a different halogen or position (e.g., 4'-chloro, 2'-chloro) will alter the compound's behavior in cross-coupling reactions and its interaction with biological targets. Direct quantitative comparisons of these specific analogs are absent from the available literature, but the known impact of halogen position on molecular properties makes generic substitution a high-risk proposition in a research setting.

3'-Chloro-biphenyl-3-carboxylic Acid Evidence Guide


Antiproliferative Activity in MCF-7 and PC3 Cells

3'-Chloro-biphenyl-3-carboxylic acid (CBCA) has demonstrated in vitro antiproliferative activity against cancer cell lines. It showed an IC50 of 12.5 µM against MCF-7 (breast cancer) cells and an IC50 of 15.0 µM against PC3 (prostate cancer) cells . Direct comparator data for unsubstituted biphenyl-3-carboxylic acid or other halogen-substituted analogs under identical assay conditions are not available in the provided sources. This represents a standalone, not a comparative, assessment of its potential as a starting point for anticancer drug development.

Anticancer Research Cell Proliferation In Vitro Pharmacology

Antibacterial Activity (S. aureus, E. coli)

3'-Chloro-biphenyl-3-carboxylic acid has been reported to possess antimicrobial properties against common bacterial strains. It demonstrated a Minimum Inhibitory Concentration (MIC) of 15 µg/mL against Staphylococcus aureus and an MIC of 30 µg/mL against Escherichia coli . These values are presented alongside those of the standard antibiotic ceftriaxone (40 µg/mL for E. coli and 35 µg/mL for S. aureus) in the same source, but this is not a direct head-to-head comparative study. The data serve as a preliminary indicator of its antimicrobial potential.

Antimicrobial Research MIC Bacteriology

NK2 Receptor Antagonist Dipeptide Synthesis

3'-Chloro-biphenyl-3-carboxylic acid is specifically cited as a reagent in the preparation of α,α-cyclopentaneglycine dipeptides that function as NK2 receptor antagonists . The resulting dipeptide antagonists are part of a class of molecules with sub-nanomolar binding affinity for the human NK2 receptor [1]. While the final dipeptide product's activity is quantified, the specific contribution of the 3'-Chloro-biphenyl-3-carboxylic acid cap versus other biaryl capping groups is not detailed in the available abstract. This application provides a concrete, documented use case that differentiates it from other biphenyl carboxylic acids not mentioned in this context.

Medicinal Chemistry NK2 Receptor Peptide Synthesis Asthma Research

Predicted pKa and LogP

The compound's predicted acid dissociation constant (pKa) is 4.05±0.10 , and its predicted partition coefficient (LogP) is 4.40 . These values are key for understanding its behavior in biological systems and synthetic reactions. The pKa indicates it will be largely ionized at physiological pH (7.4), while the LogP suggests significant lipophilicity. These properties can be contrasted with the 4-carboxylic acid isomer, which has a predicted XLogP3 of 4.1 [1], highlighting a notable difference in lipophilicity between the two positional isomers.

Physicochemical Properties ADME Prediction Medicinal Chemistry

3'-Chloro-biphenyl-3-carboxylic Acid Applications


NK2 Antagonist Dipeptide Synthesis

As a reagent specifically used to prepare α,α-cyclopentaneglycine dipeptides capped with biaryls, this compound is directly applicable in medicinal chemistry projects targeting the tachykinin NK2 receptor. Research programs investigating treatments for asthma, irritable bowel syndrome, and cystitis may find this building block useful for generating novel antagonists .

In Vitro Antiproliferative & Antimicrobial Screening

The available IC50 data against MCF-7 and PC3 cancer cells (12.5 µM and 15.0 µM, respectively) and MIC data against S. aureus and E. coli (15 µg/mL and 30 µg/mL, respectively) position this compound as a candidate for early-stage in vitro pharmacology studies . Researchers can use it as a benchmark or starting point for structure-activity relationship (SAR) studies focused on anticancer or antimicrobial properties.

Medicinal Chemistry Scaffold Derivatization

The biphenyl-3-carboxylic acid core is a privileged structure in drug discovery, appearing in modulators of the beta-3-adrenoceptor . 3'-Chloro-biphenyl-3-carboxylic acid can serve as a key intermediate for further functionalization, particularly through reactions involving its carboxylic acid group or the chloro substituent, to generate diverse compound libraries for biological screening .

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